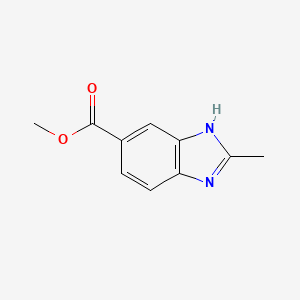

Methyl 2-methylbenzimidazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-8-4-3-7(10(13)14-2)5-9(8)12-6/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLSXZVWXGFHOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Methylbenzimidazole 5 Carboxylate and Its Derivatives

Classical Synthesis Routes

Traditional methods for constructing the benzimidazole (B57391) framework remain fundamental in organic synthesis. These routes are characterized by their reliability and the use of readily available starting materials.

Condensation Reactions of 1,2-Benzenediamine Derivatives with Carbonyl Compounds or Carboxylic Acids

The most direct and widely employed method for synthesizing the 2-methylbenzimidazole (B154957) core is the Phillips-Ladenburg reaction. semanticscholar.org This involves the condensation of a 1,2-benzenediamine derivative with a carboxylic acid or its equivalent. semanticscholar.org For the target molecule, methyl 3,4-diaminobenzoate (B8644857) is reacted with acetic acid. The reaction is typically performed by heating the reactants, often in the presence of a strong acid like polyphosphoric acid or under high-temperature conditions, to facilitate the cyclization and dehydration steps. nih.govresearchgate.net

The mechanism proceeds via the initial formation of an amide intermediate from the reaction between one of the amino groups of the diamine and the carboxylic acid. This is followed by an intramolecular nucleophilic attack of the second amino group onto the carbonyl carbon of the amide, leading to a cyclic intermediate. Subsequent dehydration (elimination of a water molecule) results in the formation of the aromatic benzimidazole ring. youtube.com

Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| o-Phenylenediamine (B120857) | Acetic Acid | Reflux, 45 min | 2-Methylbenzimidazole | youtube.com |

| o-Phenylenediamine | Aromatic Carboxylic Acids | Polyphosphoric Acid (PPA) | 2-Arylbenzimidazoles | researchgate.net |

| Methyl 3,4-diaminobenzoate | Acetic Acid | Acid catalyst, Heat | Methyl 2-methylbenzimidazole-5-carboxylate | nih.gov |

| o-Phenylenediamine | Various Aldehydes | Oxidative conditions | 1,2-Disubstituted benzimidazoles | iosrjournals.org |

Nucleophilic Substitution Reactions in Benzimidazole Systems

While less common for the primary synthesis of this compound itself, nucleophilic substitution reactions are crucial for creating a wide array of its derivatives. researchgate.net These reactions typically involve a pre-formed benzimidazole ring that has a leaving group, such as a halogen, at the 5-position. A cyanide or other carboxylate precursor can then be introduced via nucleophilic aromatic substitution, followed by hydrolysis and esterification to yield the desired product.

For instance, derivatives can be synthesized through the nucleophilic substitution reaction of 2-chloromethyl-1H-benzimidazole with various nucleophiles. researchgate.net This highlights the versatility of the benzimidazole scaffold in generating diverse chemical entities once the core structure is established. researchgate.net

Precursor Synthesis Strategies for 2-Methylbenzimidazole

The synthesis of the precursor, 2-methylbenzimidazole, is a critical step when the desired carboxylate functionality is introduced later in the synthetic sequence. A common and straightforward method involves the condensation of o-phenylenediamine with acetic acid. youtube.com This reaction is often carried out by refluxing the two reagents, sometimes with the addition of a dilute mineral acid to catalyze the reaction. semanticscholar.orgyoutube.com After the reaction is complete, the mixture is cooled and neutralized with a base, such as ammonia, to precipitate the 2-methylbenzimidazole product. youtube.com Alternative methods for synthesizing the benzimidazole core include reactions with aldehydes, which require an oxidative cyclodehydrogenation step. orientjchem.orgmdpi.com

Advanced Synthetic Approaches

To overcome the often harsh conditions of classical methods, advanced synthetic approaches focus on the use of catalysts to improve reaction efficiency, selectivity, and sustainability.

Catalysis in Benzimidazole Carboxylate Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the production of benzimidazoles is no exception. rsc.org The use of catalysts allows for milder reaction conditions, shorter reaction times, and higher yields compared to traditional thermal methods. rsc.orgmdpi.com Both heterogeneous and homogeneous catalysts have been effectively employed. Catalysts can activate the carbonyl compound, facilitating the initial condensation, or promote the cyclization and dehydration steps. rsc.org For example, p-toluenesulfonic acid (p-TSOH) has been used as an effective and inexpensive catalyst for the synthesis of benzimidazoles from both aldehydes and carboxylic acids. orientjchem.org

Homogeneous Catalysis Methodologies

Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants, typically in a liquid solution. This approach offers high efficiency and mild reaction conditions. rsc.org Acid catalysts are a prominent example of homogeneous catalysts used in benzimidazole synthesis. rsc.org Mineral acids, as well as organic acids like p-toluenesulfonic acid and phosphoric acid, effectively catalyze the condensation reaction between o-phenylenediamines and carbonyl compounds. orientjchem.orgrsc.org For instance, phosphoric acid has been demonstrated as an eco-friendly and efficient homogeneous catalyst for the synthesis of 1,2-disubstituted benzimidazoles, achieving excellent yields in short reaction times under mild thermal conditions. rsc.org The mechanism in acid catalysis involves the protonation of the carbonyl group of the carboxylic acid or aldehyde, which increases its electrophilicity and facilitates the nucleophilic attack by the amino group of the o-phenylenediamine. nih.gov

Table 2: Comparison of Catalytic Methods in Benzimidazole Synthesis

| Catalyst Type | Catalyst Example | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Homogeneous (Acid) | Phosphoric Acid | o-Phenylenediamine, Aromatic Aldehydes | Eco-friendly, mild conditions, excellent yields | rsc.org |

| Homogeneous (Acid) | p-Toluenesulfonic acid | o-Phenylenediamine, Aldehydes/Carboxylic acids | Inexpensive, effective, high product percentage | orientjchem.org |

| Heterogeneous | ZnO-NPs | o-Phenylenediamine, Aldehydes | Short reaction times, solvent-free, recyclable | rsc.org |

| Heterogeneous | Gold Nanoparticles | o-Phenylenediamine, Aldehydes | High yields, broad substrate scope | mdpi.com |

Heterogeneous Catalysis and Nanocatalyst Applications

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and reuse, which contributes to more sustainable and cost-effective processes. In the context of benzimidazole synthesis, these catalysts facilitate the crucial cyclocondensation step, typically between an o-phenylenediamine derivative and a carboxylic acid or aldehyde.

While specific literature detailing the direct synthesis of this compound using a wide range of heterogeneous catalysts is nascent, the principles can be extrapolated from the synthesis of related benzimidazoles. For instance, the hydrogenation of this compound hydrochloride has been successfully carried out using a 5% palladium-barium sulfate (B86663) catalyst, demonstrating the utility of heterogeneous metal catalysts in modifications of this specific molecule.

Nanocatalysts, with their high surface-area-to-volume ratio, exhibit exceptional catalytic activity and are increasingly employed in the synthesis of benzimidazole derivatives. Various nanocatalysts, including those based on copper, cobalt, and zirconium oxides, have been shown to be effective for the synthesis of 2-substituted benzimidazoles. dntb.gov.uatandfonline.com For example, copper(II) oxide (CuO) nanoparticles have been utilized as an effective catalyst for C-N coupling reactions of benzimidazoles with aryl halides. biointerfaceresearch.com Magnetically recoverable nanocatalysts, such as chitosan-supported iron oxide nanoparticles (Fe3O4/chitosan), offer a practical approach for the synthesis of 1,2-disubstituted benzimidazoles, allowing for easy separation and recycling of the catalyst. biointerfaceresearch.com

Table 1: Examples of Heterogeneous and Nanocatalysts in Benzimidazole Synthesis

| Catalyst Type | Specific Catalyst Example | Application in Benzimidazole Synthesis | Key Advantages |

| Heterogeneous Catalyst | 5% Palladium-barium sulfate | Hydrogenation of the benzimidazole ring | High efficiency, reusability |

| Nanocatalyst | Copper(II) oxide (CuO) nanoparticles | C-N coupling reactions | High catalytic activity, large surface area |

| Magnetic Nanocatalyst | Chitosan-supported Fe3O4 | Synthesis of 1,2-disubstituted benzimidazoles | Easy magnetic separation, recyclability |

| Zirconia-based Nanocatalyst | ZrO2 nanoparticles | Condensation of o-phenylenediamines and aldehydes | High yields, mild reaction conditions |

Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. This involves the use of safer solvents, reducing reaction times, and improving atom economy.

Solvent-Free Reaction Conditions

Conducting reactions without a solvent, or under neat conditions, is a cornerstone of green chemistry as it eliminates solvent-related waste and simplifies product purification. The synthesis of benzimidazole derivatives has been successfully achieved under solvent-free conditions, often facilitated by grinding the reactants together, sometimes with a solid-supported catalyst. This mechanochemical approach can lead to high yields in shorter reaction times compared to traditional solvent-based methods. For instance, various 2-arylbenzimidazoles have been synthesized in high yields by the condensation of 1,2-benzenediamine and aldehydes under solvent-free conditions using catalysts like BiOCl/FeOCl nanorods.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. jocpr.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. tandfonline.comanalis.com.my This technique is particularly effective for the synthesis of heterocyclic compounds like benzimidazoles.

The synthesis of benzimidazole esters and their derivatives has been efficiently carried out using microwave heating. researchgate.net For example, the reaction of iminoester hydrochlorides with 1,2-phenylenediamine derivatives under microwave irradiation provides a rapid and high-yielding route to benzimidazoles. tandfonline.com Furthermore, subsequent esterification or hydrazide formation from the benzimidazole core can also be accelerated using this technology. researchgate.net A notable advantage is the potential to perform these reactions under solvent-free conditions, further enhancing their green credentials. mdpi.com The combination of microwave heating with catalyst-free conditions represents a significant advancement towards a more sustainable synthesis of benzimidazole derivatives. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Benzimidazole Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Product Yield | Often moderate to good | Generally good to excellent |

| Side Reactions | More prevalent | Often reduced |

| Solvent Use | Typically required | Can often be performed solvent-free |

Derivatization Strategies for this compound

The functional versatility of this compound allows for a range of derivatization strategies to modulate its physicochemical and biological properties. Key sites for modification include the benzimidazole nitrogen (N1) and the methyl group at the C2 position.

Substitutions at the Benzimidazole Nitrogen (N1)

The nitrogen atom at the N1 position of the benzimidazole ring is a common site for substitution, allowing for the introduction of various alkyl and aryl groups. A one-pot nitroreductive cyclization method has been effectively used for the synthesis of a series of novel 1,2-disubstituted benzimidazole-5-carboxylates. tandfonline.comtandfonline.com This approach involves reacting ethyl 4-(alkyl/arylamino)-3-nitrobenzoates with a variety of aldehydes in the presence of sodium dithionite. tandfonline.comtandfonline.com This methodology provides good yields and is tolerant of a wide range of functional groups on the aldehyde. tandfonline.comtandfonline.com

This one-pot strategy is particularly advantageous as it combines the reduction of the nitro group and the subsequent cyclization into a single synthetic operation, thereby improving efficiency and reducing waste. The choice of the N-substituent (alkyl or aryl) on the starting material directly translates to the substituent at the N1 position of the final benzimidazole product. tandfonline.comtandfonline.com

Modifications at the C2 Position

The methyl group at the C2 position of this compound offers another avenue for structural diversification. While direct functionalization of this methyl group can be challenging, strategies often involve building the benzimidazole ring with a pre-functionalized C2 substituent. However, methods for the direct C-H functionalization of the C2 position of benzimidazoles are an active area of research.

For instance, rhodium(I)-catalyzed C2-selective branched alkylation of benzimidazole derivatives with alkenes has been reported, although this has not been specifically demonstrated on a substrate with a C5-carboxylate group. tandfonline.com Another approach involves the enantioselective C2-allylation of N-activated benzimidazoles using 1,3-diene pronucleophiles, which provides a route to chiral C2-substituted benzimidazoles. nih.gov These advanced catalytic methods highlight the potential for creating diverse C2-functionalized benzimidazole-5-carboxylates.

Esterification and Carboxylate Group Transformations

The carboxylate group at the 5-position of the 2-methylbenzimidazole scaffold serves as a versatile functional handle for a variety of chemical modifications. Both the formation of the ester, specifically this compound, and its subsequent transformations into other functional groups are pivotal in the synthesis of diverse derivatives. These transformations allow for the modulation of the compound's physicochemical properties and the introduction of new pharmacophores.

Esterification Methodologies

The synthesis of this compound is most commonly achieved through the direct esterification of 2-methyl-1H-benzimidazole-5-carboxylic acid. Standard acid-catalyzed esterification procedures, such as the Fischer-Speier method, which involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong mineral acid (e.g., sulfuric acid or hydrochloric acid), are typically employed for this transformation. Another common approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by treatment with methanol.

Alternatively, the benzimidazole ester scaffold can be constructed directly through a cyclocondensation reaction. Research has shown that methyl 2-(substituted)-3H-benzimidazole-5-carboxylates can be synthesized by reacting methyl 3,4-diaminobenzoate with various aldehydes. bas.bg This method builds the heterocyclic ring and establishes the ester functionality in a single synthetic strategy. For example, the condensation of methyl 3,4-diaminobenzoate with appropriate aldehydes in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures yields the corresponding methyl benzimidazole-5-carboxylate derivatives. bas.bg

Transformations of the Ester and Carboxylate Group

The methyl ester and its corresponding carboxylic acid are key intermediates for accessing a wide range of derivatives through transformations of the carboxylate function.

Hydrolysis

The most fundamental transformation is the hydrolysis of the methyl ester back to the parent carboxylic acid. This reaction is typically carried out under basic conditions, a process known as saponification. Treatment of methyl 2-(substituted)-benzimidazole-5-carboxylates with an aqueous solution of a base, such as sodium hydroxide, followed by heating to reflux, efficiently yields the corresponding 2-(substituted)-3H-benzimidazole-5-carboxylic acids after acidic workup. bas.bg

| Starting Ester | Reagents | Product | Yield | Reference |

| Methyl 2-(aryl/heteroaryl)-3H-benzimidazole-5-carboxylate | 5% aq. NaOH, Reflux | 2-(aryl/heteroaryl)-3H-benzimidazole-5-carboxylic acid | 66-93% | bas.bg |

Conversion to Amides and Hydrazides

The carboxylate group is readily converted into amide and hydrazide functionalities, which are common in medicinal chemistry.

Amide Formation: A general route to produce benzimidazole-5-carboxamides involves a two-step sequence starting from the methyl ester. benthamdirect.com First, the ester is hydrolyzed to the carboxylic acid. The resulting acid is then activated, typically by converting it into an acyl chloride, and subsequently reacted with a primary or secondary amine to furnish the desired amide derivative. benthamdirect.com

Hydrazide Formation: A more direct transformation of the ester is its conversion to a carbohydrazide (B1668358). The reaction of Methyl 2-(substituted)-1H-benzimidazole-5(6)-carboxylate with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) is a common and efficient method for synthesizing the corresponding 2-(substituted)-1H-benzimidazole-5(6)-carbohydrazide. benthamdirect.comnih.gov This transformation is particularly significant as the hydrazide moiety is a key building block for synthesizing other heterocyclic systems. nih.govnih.gov

Further Derivatization of Carbohydrazides

The 2-methyl-1H-benzimidazole-5-carbohydrazide intermediate can be further elaborated to create a variety of derivatives.

Schiff Base Formation: The carbohydrazide can be condensed with a range of aromatic aldehydes to form (E)-N'-benzylidene-carbohydrazide derivatives, also known as Schiff bases. researchgate.net

1,3,4-Oxadiazole (B1194373) Synthesis: The carbohydrazide serves as a precursor for the synthesis of 1,3,4-oxadiazole rings. This is achieved by coupling the carbohydrazide with various aromatic acids, which leads to cyclization and the formation of the five-membered oxadiazole ring system. benthamdirect.com

The following table summarizes these key transformations starting from the methyl ester.

| Starting Material | Reagent(s) | Product Type | Reference |

| Methyl 2-(substituted)-1H-benzimidazole-5-carboxylate | 1. NaOH (aq), H₂O2. SOCl₂3. R₁R₂NH | Carboxamide | benthamdirect.com |

| Methyl 2-(substituted)-1H-benzimidazole-5-carboxylate | Hydrazine Hydrate | Carbohydrazide | benthamdirect.com |

| 2-(substituted)-1H-benzimidazole-5-carbohydrazide | Aromatic Aldehyde | N'-benzylidene-carbohydrazide (Schiff Base) | researchgate.net |

| 2-(substituted)-1H-benzimidazole-5-carbohydrazide | Aromatic Acid | 1,3,4-Oxadiazole derivative | benthamdirect.com |

Spectroscopic and Structural Characterization of Methyl 2 Methylbenzimidazole 5 Carboxylate Analogues

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides insights into the molecular vibrations of a compound. These techniques are fundamental for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For analogues of Methyl 2-methylbenzimidazole-5-carboxylate, such as 2-methyl-1H-benzimidazole-5-carboxylic acid, the FT-IR spectrum reveals characteristic absorption bands corresponding to its distinct structural features.

The spectrum of a benzimidazole (B57391) derivative typically displays a broad band in the region of 3400-2500 cm⁻¹, which is characteristic of the N-H stretching vibration of the imidazole (B134444) ring, often overlapping with the O-H stretch from a carboxylic acid group if present. dergipark.org.tr The aromatic C-H stretching vibrations usually appear in the 3100-3000 cm⁻¹ region. mdpi.com

A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester or carboxylic acid group is a key feature, typically observed in the range of 1740–1660 cm⁻¹. mdpi.com For 2-methyl-1H-benzimidazole-5-carboxylic acid, this peak has been reported around 1686 cm⁻¹. dergipark.org.tr The C=N stretching vibration of the imidazole ring and the C=C stretching vibrations of the benzene (B151609) ring give rise to characteristic bands in the 1630-1450 cm⁻¹ region. researchgate.netresearchgate.net The C-H bending vibrations and other fingerprint region absorptions provide further structural confirmation. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for an Analogue, 2-methyl-1H-benzimidazole-5-carboxylic acid

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3400-2500 (broad) |

| Aromatic C-H Stretch | ~3063 |

| Carbonyl (C=O) Stretch | ~1686 |

| C=N Stretch | ~1626 |

| C=C Aromatic Stretch | ~1535, 1462 |

| In-plane N-H Bend | ~1412 |

| C-O Stretch | ~1292 |

Data sourced from a study on 2-methyl-1H-benzimidazole-5-carboxylic acid. dergipark.org.tr

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for detecting vibrations of non-polar bonds and symmetric stretching modes. In the analysis of 2-methyl-1H-benzimidazole-5-carboxylic acid, Raman spectroscopy helps to confirm the presence of the benzimidazole core and its substituents.

Key signals in the Raman spectrum include the C=C stretching of the benzene ring, typically appearing as strong bands. For 2-methyl-1H-benzimidazole-5-carboxylic acid, a prominent band is observed at 1603 cm⁻¹, attributed to the C=C stretching vibration. dergipark.org.tr The C=N stretching of the imidazole ring is also observable, often seen around 1627 cm⁻¹. dergipark.org.tr Other significant vibrations include the breathing mode of the benzene ring and various C-H bending modes.

Table 2: Key Raman Shifts for an Analogue, 2-methyl-1H-benzimidazole-5-carboxylic acid

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C=N Stretch | ~1627 |

| C=C Aromatic Stretch | ~1603 |

| CH₃ Deformation | ~1437 |

| Benzene Ring Breathing | ~1009 |

Data sourced from a study on 2-methyl-1H-benzimidazole-5-carboxylic acid. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. For this compound and its analogues, the ¹H NMR spectrum can be divided into several key regions.

The N-H proton of the imidazole ring typically appears as a broad singlet at a high chemical shift (downfield), often above 12 ppm in a solvent like DMSO-d₆, due to its acidic nature and potential for hydrogen bonding. rsc.org The aromatic protons on the benzene ring of the benzimidazole core typically resonate in the range of 7.0-8.5 ppm. In a 5-substituted pattern, three distinct signals are expected: a singlet for the proton at position 4 (H-4), and two doublets for the coupled protons at positions 6 (H-6) and 7 (H-7). For 2-methyl-1H-benzimidazole-5-carboxylic acid, the H-4 proton appears as a singlet around 8.16 ppm, while H-6 and H-7 appear as doublets around 7.86 and 7.57 ppm, respectively. dergipark.org.tr

The methyl group attached to the C2 position of the imidazole ring (2-methyl) typically gives a sharp singlet at around 2.5-2.8 ppm. rsc.org For the methyl ester group (-COOCH₃), a singlet is expected around 3.8-4.0 ppm.

Table 3: Representative ¹H NMR Chemical Shifts for Analogues of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | ~12.7 | Broad Singlet |

| H-4 | ~8.16 | Singlet |

| H-6 | ~7.86 | Doublet |

| H-7 | ~7.57 | Doublet |

| -OCH₃ (Ester) | ~3.9 | Singlet |

| C2-CH₃ | ~2.56 | Singlet |

Data compiled from studies on 2-methyl-1H-benzimidazole-5-carboxylic acid and other benzimidazole derivatives. dergipark.org.trrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound analogues shows distinct signals for each carbon atom in a unique electronic environment.

The carbonyl carbon of the ester group is the most deshielded, appearing far downfield, typically in the range of 165-175 ppm. The C2 carbon of the imidazole ring, substituted with a methyl group, is also significantly deshielded and appears around 152 ppm. dergipark.org.tr The quaternary carbons of the benzimidazole ring (C3a and C7a) that are fused to the benzene ring typically resonate between 130 and 145 ppm. nih.gov

The aromatic CH carbons (C4, C5, C6, C7) appear in the range of 110-130 ppm. The carbon attached to the carboxylate group (C5) is often shifted relative to the others. The carbon of the 2-methyl group is found far upfield, typically around 14 ppm, while the ester methyl carbon appears in the 50-55 ppm range. dergipark.org.tr

Table 4: Representative ¹³C NMR Chemical Shifts for an Analogue, 2-methyl-1H-benzimidazole-5-carboxylic acid

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxyl) | ~168.3 |

| C2 | ~152.0 |

| C7a | ~144.1 |

| C3a | ~135.5 |

| C5 | ~125.1 |

| C6 | ~123.6 |

| C4 | ~119.8 |

| C7 | ~111.4 |

| C2-CH₃ | ~14.1 |

Data sourced from a study on 2-methyl-1H-benzimidazole-5-carboxylic acid. dergipark.org.tr

Two-Dimensional NMR Techniques (e.g., COSY)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for confirming structural assignments made from 1D NMR spectra. A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. oxinst.com

For a molecule like this compound, a COSY spectrum would be used to confirm the connectivity of the aromatic protons. A cross-peak would be observed between the signals for the H-6 and H-7 protons, confirming their adjacent positions on the benzene ring. No correlation would be seen between these protons and the singlet for H-4, consistent with its isolated position. Similarly, no correlations would be expected for the methyl singlets or the N-H proton, confirming they are not coupled to other protons. ugm.ac.id This technique provides unambiguous confirmation of the substitution pattern on the benzimidazole ring system.

Mass Spectrometry for Structural Elucidation

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of benzimidazole derivatives, providing precise mass measurements and valuable fragmentation data to confirm molecular identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely employed for the analysis of benzimidazole compounds. It typically imparts a charge to the analyte molecule with minimal fragmentation, allowing for the clear determination of the molecular weight. For benzimidazole derivatives, analysis is commonly performed in positive ion mode, where the molecule is protonated, yielding a pseudomolecular ion, [M+H]⁺. High-resolution ESI-MS can provide the exact mass of this ion, which allows for the determination of the elemental composition, thus confirming the molecular formula. researchgate.net

Multi-stage tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation and obtain structural information. The fragmentation patterns are characteristic of the benzimidazole core and its substituents. Common fragmentation pathways for substituted benzimidazoles include the sequential loss of hydrogen cyanide (HCN) molecules from the imidazole ring. scispace.com The fragmentation of the ester and methyl groups on analogues of this compound would also yield characteristic product ions, further aiding in structural confirmation.

Table 1: Predicted ESI-MS Data for this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (Da) | Predicted [M+H]⁺ (m/z) |

|---|---|---|---|

| This compound | C₁₀H₁₀N₂O₂ | 190.20 | 191.08 |

| Ethyl 2-methylbenzimidazole-5-carboxylate | C₁₁H₁₂N₂O₂ | 204.23 | 205.10 |

| Methyl 2-ethylbenzimidazole-5-carboxylate | C₁₁H₁₂N₂O₂ | 204.23 | 205.10 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This method is particularly useful for analyzing complex mixtures, monitoring reaction progress, and purifying benzimidazole analogues. nih.gov In a typical LC-MS analysis, the sample mixture is first injected into an LC system, where individual components are separated on a column (e.g., a C18 reversed-phase column). nih.gov

As each compound elutes from the column at a characteristic retention time, it is introduced directly into the mass spectrometer's ion source (such as ESI). The mass spectrometer then records the mass-to-charge ratio of the eluting compound, allowing for its identification. nih.gov The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides even greater specificity and is a standard method for the quantitative analysis of benzimidazole derivatives in various matrices. nih.govnih.gov

Table 2: Hypothetical LC-MS Data for a Mixture of Benzimidazole Analogues

| Compound Name | Retention Time (min) | Observed [M+H]⁺ (m/z) |

|---|---|---|

| This compound | 4.8 | 191.1 |

| 2-Methylbenzimidazole (B154957) | 3.5 | 133.1 |

X-ray Diffraction Studies

X-ray diffraction (XRD) techniques are indispensable for the unambiguous determination of the solid-state structure of crystalline materials, providing detailed information on molecular geometry, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Architecture

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules within a crystal lattice. mdpi.com For benzimidazole derivatives, SCXRD analysis confirms the planarity of the benzimidazole core and determines the conformation of its substituents. researchgate.net It also elucidates crucial intermolecular interactions, such as hydrogen bonding (e.g., N—H⋯O, N—H⋯N) and π–π stacking, which govern the crystal packing. researchgate.netnih.gov

Table 3: Crystallographic Data for an Analogue, Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₆H₁₆N₄O₃ | iucr.orgnih.gov |

| Crystal System | Monoclinic | iucr.orgnih.gov |

| Space Group | P2₁/n | iucr.orgnih.gov |

| a (Å) | 10.1234 (3) | iucr.orgnih.gov |

| b (Å) | 10.9873 (3) | iucr.orgnih.gov |

| c (Å) | 13.9110 (4) | iucr.orgnih.gov |

| β (°) | 105.748 (1) | iucr.orgnih.gov |

| Volume (ų) | 1488.08 (7) | iucr.orgnih.gov |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It is a rapid and non-destructive technique for identifying crystalline phases, determining sample purity, and detecting polymorphism (the existence of different crystal structures for the same compound). researchgate.net The PXRD pattern is a fingerprint of the crystalline solid; the positions (in degrees 2θ) and intensities of the diffraction peaks are unique to a particular crystal structure. researchgate.net For newly synthesized batches of this compound analogues, PXRD can be used to confirm the crystallinity of the material and to check for the presence of any amorphous content or crystalline impurities. researchgate.net

Table 4: Representative Powder X-ray Diffraction Peaks for a Crystalline Benzimidazole Derivative

| Position (°2θ) | Intensity (%) |

|---|---|

| 10.5 | 45 |

| 12.8 | 80 |

| 15.2 | 30 |

| 21.1 | 100 |

| 25.7 | 65 |

Advanced Characterization Techniques

In addition to primary spectroscopic and diffraction methods, computational techniques are increasingly used to complement experimental data and provide deeper insight into the structural and electronic properties of molecules.

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules. mdpi.com For benzimidazole analogues, DFT calculations are frequently employed to optimize the molecular geometry, predict vibrational frequencies (for comparison with IR and Raman spectra), and calculate NMR chemical shifts. researchgate.netmdpi.com The optimized molecular structure obtained from DFT calculations can be compared with the experimental structure determined by SCXRD. iucr.orgnih.gov A good agreement between the calculated and experimental data validates both the theoretical model and the experimental results, providing a comprehensive understanding of the molecule's conformational preferences and electronic properties. mdpi.comnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgacs.org This technique generates a three-dimensional surface around a molecule, known as the Hirshfeld surface, which delineates the space occupied by that molecule in the crystal. The surface is colored based on various properties, most commonly the normalized contact distance (dnorm), to highlight regions of intermolecular contact. mdpi.comiucr.org

The dnorm value is derived from the distances of any point on the surface to the nearest atom inside the surface (dᵢ) and the nearest atom outside the surface (dₑ), normalized by the van der Waals radii of the respective atoms. The resulting surface map uses a red-white-blue color scheme: red regions indicate contacts shorter than the sum of the van der Waals radii and represent strong interactions, white areas denote contacts approximately equal to the van der Waals radii, and blue regions signify contacts longer than the van der Waals radii. iucr.orgscirp.orgnih.gov

In the context of this compound analogues, Hirshfeld surface analysis provides detailed insights into the nature and prevalence of various non-covalent interactions that govern the crystal packing. These interactions include hydrogen bonds, van der Waals forces, and π-π stacking interactions. scirp.orgnih.gov

For benzimidazole derivatives, common interactions observed through Hirshfeld analysis include N–H···N hydrogen bonds, C–H···O interactions, and π-π stacking between the aromatic rings. nih.goviucr.orgiucr.org The analysis of these interactions is crucial for understanding the supramolecular architecture and the resulting physicochemical properties of the compounds. orientaljphysicalsciences.orgmdpi.com

Detailed research findings on analogues of this compound reveal the predominance of specific intermolecular contacts. For instance, in a study of a phenol-substituted benzimidazole, O–H···N and O–H···O hydrogen bonds were significant, with H···O and H···N interactions covering 16.0% and 5.9% of the Hirshfeld surface, respectively. nih.gov In another related structure, H···H contacts accounted for the largest contribution to the Hirshfeld surface at 71.7%, followed by C···H (17.7%) and O···H (7.6%) contacts. nih.gov

The following interactive data table summarizes the percentage contributions of the most significant intermolecular contacts for two representative benzimidazole analogues, illustrating the quantitative data that can be extracted from Hirshfeld surface analysis.

| Intermolecular Contact | Analogue 1: 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole [%] nih.govdoaj.org | Analogue 2: (2-amino-1-methylbenzimidazole-κN³)aquabis(4-oxopent-2-en-2-olato-κ²O,O′)nickel(II) [%] nih.gov |

| H···H | 48.8 | 71.7 |

| H···C/C···H | 20.9 | 17.7 |

| H···N/N···H | 19.3 | 2.2 |

| H···O/O···H | Not specified | 7.6 |

| C···C | 0.9 | 0.1 |

| C···N/N···C | 0.5 | 0.6 |

| O···O | Not specified | 0.1 |

By analyzing the Hirshfeld surfaces and fingerprint plots of this compound analogues, researchers can gain a comprehensive understanding of the forces that drive the self-assembly of these molecules in the solid state. This knowledge is invaluable in the field of crystal engineering, where the goal is to design materials with specific desired properties based on the control of intermolecular interactions. mdpi.com

Computational and Theoretical Investigations of Methyl 2 Methylbenzimidazole 5 Carboxylate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of benzimidazole (B57391) derivatives. researchgate.netresearchgate.netresearchgate.net DFT calculations, often employing the B3LYP functional with various basis sets like 6-311+G**, offer a balance of computational cost and accuracy, making them suitable for molecules of this size. researchgate.net These theoretical studies complement experimental findings and provide a deeper understanding of the molecule's characteristics. researchgate.net

The electronic properties of benzimidazole derivatives are often explored through the analysis of their frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For the closely related compound, 2-methyl-1H-benzimidazole-5-carboxylic acid, theoretical calculations have been performed to determine these electronic parameters. The computed HOMO and LUMO energies, along with the energy gap, provide insight into the molecule's electronic behavior and potential for intramolecular charge transfer. dergipark.org.tr The distribution of the HOMO and LUMO across the molecule indicates the regions most likely to be involved in electron donation and acceptance, respectively.

Table 1: Frontier Molecular Orbital Energies for a Related Benzimidazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.13 |

| ELUMO | -1.86 |

| Energy Gap (ΔE) | 4.27 |

Data is for the analogous 2-methyl-1H-benzimidazole-5-carboxylic acid. dergipark.org.tr

Theoretical geometry optimization is a fundamental step in computational chemistry that seeks to find the lowest energy arrangement of atoms in a molecule. nih.gov For benzimidazole derivatives, DFT methods are employed to calculate the most stable three-dimensional structure. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The optimized geometry of 2-methylbenzimidazole (B154957) and its derivatives has been a subject of several theoretical studies. researchgate.netnih.gov The results from these calculations can be compared with experimental data, where available, to validate the computational method. For instance, the calculated bond lengths and angles within the benzimidazole ring system of related molecules show good agreement with experimentally determined structures. sapub.org

Table 2: Selected Optimized Geometrical Parameters for a Related Benzimidazole Structure

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-C (aromatic) | ~1.38 - 1.41 |

| C-N (imidazole) | ~1.32 - 1.39 |

| C-O (carboxyl) | ~1.21 (C=O), ~1.37 (C-O) |

| N-C-N (angle) | ~108 - 110 |

| C-C-C (aromatic angle) | ~118 - 121 |

Values are typical for benzimidazole carboxylic acid derivatives based on DFT calculations.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a valuable tool for identifying functional groups and elucidating molecular structures. nih.gov DFT calculations can predict the vibrational frequencies and corresponding normal modes of a molecule. mdpi.com These theoretical predictions, when scaled by an appropriate factor, often show excellent agreement with experimental spectra and aid in the assignment of vibrational bands. nih.gov

For 2-methyl-1H-benzimidazole-5-carboxylic acid, a detailed vibrational analysis has been performed. dergipark.org.tr Key vibrational modes include the stretching of the N-H bond, C-H bonds in the aromatic ring and methyl group, and the C=O bond of the carboxyl group. mdpi.comnih.gov The calculated frequencies for these characteristic vibrations in related benzimidazole structures align well with experimental data. nih.govsapub.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Related Benzimidazole

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| O-H Stretch (Carboxylic Acid) | ~3600 |

| N-H Stretch | ~3400 - 3500 |

| C-H Stretch (Aromatic) | ~3000 - 3100 |

| C-H Stretch (Methyl) | ~2900 - 3000 |

| C=O Stretch (Carboxylic Acid) | ~1700 - 1750 |

Frequencies are typical for benzimidazole carboxylic acid derivatives based on DFT calculations. dergipark.org.trmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. nih.gov Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei that can be correlated with experimental spectra, aiding in the definitive assignment of resonances. researchgate.net Studies on various 2-methylbenzimidazole derivatives have shown that GIAO/DFT calculations can accurately predict chemical shifts, with a good linear correlation between theoretical and experimental values. researchgate.netresearchgate.net For 2-methyl-1H-benzimidazole-5-carboxylic acid, theoretical ¹H and ¹³C NMR spectra have been calculated and compared with experimental data, showing good agreement. dergipark.org.tr

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts for a Related Benzimidazole Moiety

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C2 (imidazole) | ~152 | - |

| C4/C7 (aromatic) | ~110 - 118 | ~7.2 - 7.6 |

| C5/C6 (aromatic) | ~120 - 125 | ~7.2 - 7.6 |

| C=O (carboxyl) | ~168 | - |

| CH₃ (methyl) | ~14 | ~2.5 |

| OCH₃ (ester) | - | ~3.9 |

Values are based on calculations for 2-methyl-1H-benzimidazole-5-carboxylic acid and typical shifts for related structures. dergipark.org.trpradeepresearch.org

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution of a molecule and to identify sites that are prone to electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, colored in shades of blue). dergipark.org.tr For benzimidazole derivatives, the MEP surface reveals that the most negative potential is typically located around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the carboxyl group, making these sites susceptible to electrophilic attack. dergipark.org.trnih.gov Conversely, the hydrogen atoms, particularly the N-H proton, exhibit a positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net

Table 5: Significant NBO Interactions in a Related Benzimidazole Structure

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(N) | π*(C-C) | High |

| LP(O) | π*(C=O) | High |

| π(C-C) | π*(C-C) | Moderate |

LP denotes a lone pair. The table indicates typical strong interactions found in such systems. dergipark.org.tr

Dipole Moment, Electronegativity, and Global Hardness Calculations

Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the electronic properties of benzimidazole derivatives like Methyl 2-methylbenzimidazole-5-carboxylate. researchgate.netnih.gov These theoretical calculations provide insights into the molecule's reactivity, stability, and intermolecular interactions. Key parameters derived from these studies include the dipole moment (µ), electronegativity (χ), and global hardness (η).

Electronegativity (χ) and global hardness (η) are fundamental concepts in conceptual DFT that help predict chemical reactivity. Electronegativity is defined as the negative of the chemical potential and indicates the tendency of a species to attract electrons. Global hardness, on the other hand, measures the resistance to change in the electron distribution or charge transfer. These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The equations used are:

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Global Hardness (η) = (ELUMO - EHOMO) / 2

For a related isoxazolyl-benzimidazole derivative, the calculated energy gap (ΔE = ELUMO - EHOMO) was found to be 4.9266 eV, with HOMO and LUMO energies of -5.8170 eV and -0.8904 eV, respectively. nih.gov Another study on benzimidazole-thiadiazole derivatives reported energy gap values ranging up to 3.756 eV, indicating high stability. nih.gov These values provide a reference for the expected electronic behavior of this compound.

| Parameter | Definition | Typical Calculation Method |

|---|---|---|

| Dipole Moment (µ) | Measure of molecular polarity | DFT/B3LYP |

| Electronegativity (χ) | Tendency to attract electrons | - (EHOMO + ELUMO) / 2 |

| Global Hardness (η) | Resistance to charge transfer | (ELUMO - EHOMO) / 2 |

Theoretical Analysis of Reaction Mechanisms (e.g., Catalytic Pathways)

Theoretical analysis provides a molecular-level understanding of the reaction mechanisms involving this compound. Such studies can map out the potential energy surfaces for various transformations, identify transition states, and elucidate the roles of catalysts.

One area of investigation involves the catalytic dehydrogenation of the benzimidazole core on metal surfaces. Studies on the adsorption and reaction of 2-methylbenzimidazole on copper surfaces, for instance, reveal that the cleavage of the N–H bond can be facilitated by the metal. aip.org This process can lead to the formation of metal-coordinated organic complexes, where deprotonated benzimidazole molecules are linked via coordination bonds with metal adatoms. aip.org This suggests that surfaces like copper can act as catalysts to accelerate dehydrogenation reactions. aip.org

Another relevant area is the reacylation mechanism. The reaction of methylbenzimidazol-2-ylcarbamate with carboxylic acids has been shown to proceed via reacylation to form N-acylbenzimidazoles. ekb.eg A probable mechanism begins with a nucleophilic attack of the carboxylic acid on the carbamate, forming an intermediate which then converts to a carbamic acid derivative before final product formation. ekb.eg This type of theoretical pathway analysis is essential for understanding and optimizing the synthesis of derivatives from the parent this compound structure.

Computational Modeling of Molecular Interactions

The benzimidazole scaffold, present in this compound, is well-known for its ability to coordinate with a variety of metal ions. Computational modeling is a powerful tool to investigate the nature of these ligand-metal interactions. The nitrogen atoms of the imidazole ring are primary sites for coordination.

Studies have shown that derivatives of benzimidazole-5-carboxylic acid readily form complexes with transition metals such as copper, silver, nickel, iron, and manganese. nih.gov Schiff bases derived from 2-aminomethyl benzimidazole act as tridentate ligands, coordinating with Co(II), Cu(II), Ni(II), and VO(II) ions through the azomethine nitrogen, the imidazole nitrogen, and another donor atom. ijsra.net Infrared spectroscopy combined with theoretical calculations can confirm the participation of these specific atoms in the coordination sphere. ijsra.net Shifts in the vibrational frequencies of the C=N bonds in the imidazole ring upon complexation provide clear evidence of metal binding. ijsra.net

The structure of this compound, featuring both hydrogen bond donors (N-H) and acceptors (C=O, imidazole N), as well as an aromatic system, makes it an excellent candidate for forming ordered supramolecular assemblies. researchgate.netgoogle.com Computational methods can predict how these molecules self-assemble in the solid state through non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.netgoogle.com

For example, mebendazole, a more complex benzimidazole derivative, is known to form cyclic hydrogen-bond-driven supramolecular motifs with anions like dihydrogen phosphate. nih.gov The assembly process can be sensitive to factors like pH, which affects the protonation state of the imidazole ring and the carboxylate group. researchgate.net Varying synthesis conditions can lead to different final structures, such as infinite networks, zig-zag two-dimensional polymers, or one-dimensional helical chains. researchgate.net Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in the crystal, indicating the relative importance of contacts like H···H, H···C, and H···N in the crystal packing. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its derivatives, this methodology is widely applied to understand their interaction with biological macromolecules, such as proteins and DNA, and to predict their potential as therapeutic agents. bohrium.comnih.gov

The process typically involves preparing the 3D structures of the ligand (the benzimidazole derivative) and the receptor (the target protein). ukm.my Software like AutoDock is commonly used to perform the docking simulations. ukm.my The results are evaluated based on binding affinity (often expressed as a binding energy in kcal/mol) and the stability of the binding pose within the active site of the target. nih.govukm.my

For instance, benzimidazole derivatives have been docked into the active sites of various enzymes, including the epidermal growth factor receptor (EGFR) and beta-tubulin. nih.govukm.my These studies show that interactions are often stabilized by hydrogen bonds with key amino acid residues and hydrophobic interactions. ukm.myarabjchem.org The binding energies from these simulations provide a quantitative measure of the ligand's affinity for the target. For example, docking studies of benzimidazole derivatives against EGFR have reported binding energies as strong as -8.1 to -8.4 kcal/mol. ukm.my Such in silico findings are instrumental in guiding the design and synthesis of new, more potent derivatives. bohrium.com

Coordination and Supramolecular Chemistry Involving Benzimidazole 5 Carboxylates

Ligand Design and Metal Ion Coordination Principles

The rational design of coordination compounds relies heavily on the careful selection of organic ligands. Aromatic polycarboxylates and nitrogen-heterocyclic compounds are widely utilized for their ability to form diverse structures through various coordination modes and to participate in the assembly of supramolecular structures via hydrogen bonding. nih.gov The benzimidazole-5-carboxylate framework, in particular, offers a rich platform for ligand design due to the presence of multiple potential donor sites.

The Methyl 2-methylbenzimidazole-5-carboxylate ligand and its derivatives possess multiple coordination sites, primarily the nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the carboxylate group. The imidazole moiety, a five-membered heterocyclic ring, contains two nitrogen atoms that are suitable for coordination with metal ions. researchgate.net This versatility allows these ligands to act as effective building blocks in the construction of metal-organic frameworks (MOFs). researchgate.netrsc.org

The carboxylate group can coordinate to metal ions in several ways, including monodentate, bidentate (chelating or bridging), and multidentate fashions. This flexibility in coordination, combined with the donor capabilities of the imidazole nitrogens, allows for the formation of a wide array of coordination geometries and dimensionalities in the resulting metal complexes. The interplay between these donor sites is a key factor in determining the final structure of the coordination compound. nih.gov

Benzimidazole-5-carboxylate ligands exhibit a remarkable diversity in their coordination modes, which is a critical factor in the construction of coordination polymers with varied architectures. nih.gov The specific coordination behavior depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating molecules.

Common coordination modes observed for these ligands include:

Monodentate Coordination: The ligand coordinates to a single metal center through one of its donor atoms, typically an imidazole nitrogen. In some structures, the ligand can act as a pendant group attached to the main polymeric chain. nih.gov

Bidentate Chelation: The ligand forms a chelate ring by coordinating to a single metal center through both a nitrogen atom of the imidazole ring and an oxygen atom of the carboxylate group.

Bidentate Bridging: The ligand bridges two different metal centers. This can occur through the carboxylate group, where each oxygen atom coordinates to a different metal ion, or through the imidazole and carboxylate groups coordinating to separate metal centers.

Tridentate and Higher Coordination: In more complex arrangements, the ligand can coordinate to multiple metal centers, utilizing both imidazole nitrogens and the carboxylate oxygens.

The ability of the carboxylate group to adopt various coordination modes is particularly influential in determining the dimensionality of the resulting framework, which can range from one-dimensional chains to two-dimensional layers and three-dimensional networks. researchgate.net

The versatile coordination behavior of benzimidazole-5-carboxylate ligands has enabled the synthesis of a wide range of coordination compounds with various transition metals and lanthanides. nih.gov The choice of the metal ion plays a crucial role in directing the final structure and influencing the properties of the resulting material.

Here are some examples of metal complexes formed with benzimidazole-carboxylate derivatives:

Cd(II): Cadmium(II) complexes with benzimidazole (B57391) derivatives have been successfully synthesized and characterized. researchgate.netmdpi.comresearchgate.net These complexes often exhibit interesting photoluminescent properties. researchgate.net In some cases, the coordination involves the nitrogen atom of the five-membered imidazole ring. mdpi.com

Co(II) and Ni(II): Isomorphous coordination polymers of Co(II) and Ni(II) have been prepared using benzimidazole-containing ligands. nih.gov In these structures, the metal ions typically exhibit a distorted octahedral coordination geometry. nih.gov The synthesis of Co(II) coordination polymers with flexible bis(benzimidazole) co-ligands has also been reported. researchgate.net

Cu(II), Zn(II), and Ag(I): A variety of Cu(II), Zn(II), and Ag(I) complexes with benzimidazole derivatives have been designed and synthesized. nih.govresearchgate.net These complexes have been investigated for their potential applications, including as anti-cancer agents. nih.gov The synthesis of zinc coordination compounds with benzimidazole derivatives has been explored for their potential antimicrobial and anticancer applications. mdpi.com

Lanthanides: Lanthanide (Ln) coordination compounds with 1H-benzimidazole-2-carboxylic acid have been synthesized, resulting in two-dimensional wave-like layer structures. rsc.org Schiff base ligands derived from benzimidazole derivatives have also been used to form complexes with lanthanum(III) and cerium(III). nih.gov

Table 1: Examples of Metal Complexes with Benzimidazole-Carboxylate Ligands

| Metal Ion | Ligand Type | Structural Features | Potential Applications | References |

|---|---|---|---|---|

| Cd(II) | Benzimidazole derivatives | Coordination through imidazole nitrogen | Antitumor properties | mdpi.com |

| Cd(II) | Benzimidazole-5-carboxylic acid | 1D and 2D metal-organic frameworks | Luminescent materials | researchgate.netresearchgate.net |

| Co(II), Ni(II) | 2-[(1H-imidazol-1-yl)methyl]-6-methyl-1H-benzimidazole | Isomorphous 1D coordination polymers, distorted octahedral geometry | - | nih.gov |

| Cu(II), Zn(II), Ag(I) | Bis-benzimidazole derivatives | - | Anti-cancer agents | nih.govresearchgate.net |

| Lanthanides (Ln) | 1H-benzimidazole-2-carboxylic acid | 2D wave-like layer structures | - | rsc.org |

| La(III), Ce(III) | Schiff bases from (1H-benzimidazol-2-yl)aniline | - | Cytotoxic, antiparasitic, antibacterial activities | nih.gov |

Construction of Supramolecular Architectures

Beyond the primary coordination bonds between the ligand and metal ions, non-covalent interactions play a pivotal role in the self-assembly of supramolecular architectures. Hydrogen bonding and π-π stacking interactions are particularly significant in directing the arrangement of coordination polymers in the solid state, leading to the formation of higher-dimensional networks with specific topologies and properties.

Hydrogen bonding is a powerful tool in crystal engineering for the construction of well-defined supramolecular structures. acs.org In the context of benzimidazole-5-carboxylate complexes, the N-H group of the imidazole ring and the oxygen atoms of the carboxylate group are excellent hydrogen bond donors and acceptors, respectively. These interactions can occur between adjacent coordination polymers, linking them into more complex and robust frameworks.

In many benzimidazole-based coordination compounds, π-π stacking interactions are observed between the benzimidazole rings of neighboring polymeric chains. researchgate.netresearchgate.net These interactions, in conjunction with hydrogen bonding, can lead to the formation of extended networks. researchgate.net The self-assembly of benzimidazole molecules into dimer junctions stabilized by π-π stacking has been shown to enhance electronic transport. acs.org The construction of self-assembled materials based on π-π stacking between drugs and carriers has shown promise for improving stability and drug loading capacity in delivery systems. nih.gov The combination of hydrogen bonding and π-π interactions provides a powerful strategy for controlling the self-assembly of benzimidazole-5-carboxylate complexes into functional supramolecular materials. researchgate.net

Formation of One-Dimensional (1D), Two-Dimensional (2D), and Three-Dimensional (3D) Coordination Networks

The dimensionality of coordination polymers constructed from benzimidazole-5-carboxylate ligands is highly tunable. By carefully selecting metal centers and modulating reaction parameters, researchers have successfully synthesized networks ranging from simple 1D chains to complex 3D frameworks.

One-dimensional (1D) coordination polymers are often the fundamental building blocks for higher-dimensional structures. For instance, the reaction of cobalt(II) with 1H-benzimidazole-5-carboxylic acid (H₂bic) can yield 1D chains. acs.org In these structures, the Co(II) ions are typically connected by the deprotonated Hbic⁻ ligands, forming linear or zigzag chains. These chains can then be further assembled into 3D networks through hydrogen bonding interactions. acs.org Similarly, a one-dimensional coordination polymer of europium(III) with 1H-benzimidazole-5-carboxylate, [Eu(C₈H₅N₂O₂)₃]n, features helical chains where Eu(III) ions are linked by the carboxylate ligands. These chains are further interconnected by N-H···N hydrogen bonds to form a three-dimensional supramolecular network. nih.gov

Two-dimensional (2D) networks are achieved when the metal-ligand interactions extend in two directions. A notable example involves a zinc(II) complex with a pyridyl-functionalized benzimidazole-5-carboxylate (pbc⁻) ligand, which forms a 2D protuberant grid-layer network with a sql-type topology. rsc.org In this structure, the tetrahedral Zn(II) centers are connected by four µ₂-pbc⁻ ligands. These 2D layers can further interact through π-π stacking to create a 3D supramolecular framework. rsc.org The influence of pH is also critical in determining dimensionality. For example, with cadmium(II) and 1H-benzimidazole-5-carboxylic acid, a 2D polymer, {[Cd(Hbic)₂(H₂O)₂]·2H₂O}n, is formed at a pH of 5.0. arabjchem.org

Three-dimensional (3D) frameworks represent the highest level of structural organization. These are often achieved through strong coordination bonds extending in all three directions or via the interconnection of lower-dimensional motifs through supramolecular interactions. Increasing the pH in the aforementioned cadmium(II) system to 7.2 leads to the formation of a 3D coordination polymer, [Cd(Hbidc)₂(H₂O)]n. arabjchem.org Hydrothermal synthesis is a common technique to produce such crystalline 3D structures. For instance, six new lanthanide coordination polymers based on 1-H-benzimidazole-5-carboxylic acid were synthesized hydrothermally, resulting in 3D frameworks. jst.go.jpsergas.gal

The following table summarizes the influence of various factors on the dimensionality of coordination polymers based on benzimidazole-5-carboxylates.

| Metal Ion | Ligand | pH | Solvent System | Dimensionality | Reference(s) |

| Co(II) | 1H-benzimidazole-5-carboxylic acid | Not specified | DMF/H₂O | 1D chains forming a 3D H-bonded network | acs.org |

| Eu(III) | 1H-benzimidazole-5-carboxylic acid | Not specified | H₂O | 1D helical chains forming a 3D supramolecular network | nih.gov |

| Zn(II) | Pyridyl-functionalized benzimidazole-5-carboxylate | Not specified | MeOH/H₂O/THF | 2D layers forming a 3D supramolecular framework | rsc.org |

| Cd(II) | 1H-benzimidazole-5-carboxylic acid | 5.0 | Not specified | 2D | arabjchem.org |

| Cd(II) | 1H-benzimidazole-5-carboxylic acid | 7.2 | Not specified | 3D | arabjchem.org |

| Lanthanides | 1H-benzimidazole-5-carboxylic acid | Not specified | H₂O | 3D | jst.go.jpsergas.gal |

Crystallographic Analysis of Metal-Carboxylate Compounds

Single-crystal X-ray diffraction is an indispensable tool for the precise determination of the three-dimensional structures of metal-carboxylate compounds, providing detailed insights into bond lengths, bond angles, coordination geometries, and supramolecular interactions.

In a series of cadmium(II) coordination polymers synthesized at different pH values with 1H-benzimidazole-5-carboxylic acid, crystallographic analysis revealed distinct structural motifs. arabjchem.orgresearchgate.net At a lower pH, a 2D structure is formed, while a higher pH promotes the formation of a 3D network. arabjchem.org

In the case of two cobalt(II) supramolecular frameworks, {[(H₂O)₂Co(Hbic)₂]·sol}n, crystallographic studies revealed that both complexes feature one-dimensional chains of Co(II) ions linked by Hbic⁻ ligands. acs.org The Co(II) centers adopt a distorted octahedral coordination environment, with four oxygen atoms from two carboxylate groups and two water molecules, and two nitrogen atoms from the imidazole rings of two Hbic⁻ ligands. The Co-O and Co-N bond lengths are within the expected ranges for high-spin Co(II) complexes. acs.org

The crystal structure of a zinc(II) complex with a pyridyl-functionalized benzimidazole-5-carboxylate ligand shows a tetrahedral coordination geometry around the Zn(II) ion. rsc.org The ligand exhibits two different coordination modes: one is coplanar and uses the η¹-carboxylate and the pyridyl group, while the other is twisted and employs an η²-anti-syn-carboxylate and the pyridyl group to bridge two zinc centers. rsc.org

The table below presents selected crystallographic data for representative metal-benzimidazole-5-carboxylate compounds.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Reference(s) |

| [Eu(C₈H₅N₂O₂)₃]n | Monoclinic | P2₁/c | 14.532(3) | 15.771(3) | 10.741(2) | 98.78(3) | 2434.1(8) | nih.gov |

| {[(H₂O)₂Co(Hbic)₂]·2DMF·1.5H₂O}n | Triclinic | P-1 | 7.456(3) | 11.234(5) | 16.789(7) | 89.99(1) | 1405.3(1) | acs.org |

| {[(H₂O)₂Co(Hbic)₂]·H₂O}n | Monoclinic | P2₁/c | 10.011(4) | 7.324(3) | 13.567(6) | 109.43(1) | 936.4(7) | acs.org |

Note: α and γ angles are 90° for monoclinic and vary for triclinic systems but are not listed for brevity.

These crystallographic studies are fundamental to understanding the structure-property relationships in these materials, paving the way for the rational design of new functional coordination polymers.

Advanced Applications in Material Science and Catalysis

Catalytic Applications

The catalytic utility of Methyl 2-methylbenzimidazole-5-carboxylate and its derivatives is multifaceted, ranging from their use as ligands in metal-based catalysis to their role as precursors for N-heterocyclic carbenes (NHCs). The nitrogen atoms in the imidazole (B134444) ring and the carbonyl group of the ester provide excellent coordination sites for metal ions, enabling the formation of stable and catalytically active complexes.

Benzimidazole (B57391) Carboxylates as Ligands in Metal-Based Catalysis

Benzimidazole derivatives are adept at coordinating with a variety of metal ions through their pyridine-type nitrogen atoms, forming stable complexes. This coordinating ability is fundamental to their application as ligands in metal-based catalysis. Metal complexes derived from benzimidazole ligands have been successfully employed in a range of catalytic reactions, including hydrogenation. For instance, Ruthenium(II) complexes bearing benzimidazole derivative ligands have demonstrated good catalytic activity in the transfer hydrogenation of ketones.

Specifically, derivatives of 2-methyl-1H-benzimidazole-5-carboxylic acid, such as its hydrazide, have been used to prepare complexes with transition metals like copper, silver, nickel, iron, and manganese. These complexes highlight the versatility of the benzimidazole carboxylate framework in coordinating with different metal centers, a key attribute for developing catalysts tailored for specific chemical transformations. The electronic properties and steric hindrance of the benzimidazole ligand, which can be modulated by substituents like the 2-methyl and 5-carboxylate groups, play a crucial role in influencing the metal-ligand interactions and, consequently, the catalytic performance of the resulting complexes.

Application in Organic Transformation Processes (e.g., Oxidation, Cyclization)

The benzimidazole framework is not only a robust ligand but can also participate in or facilitate various organic transformations. One notable example is the hydrogenation of this compound hydrochloride itself, which can be accomplished using a 5% palladium-barium sulfate (B86663) catalyst. This reaction underscores the ability of the benzimidazole ring to undergo transformation under specific catalytic conditions.

Furthermore, the synthesis of the 2-methylbenzimidazole (B154957) core often involves a cyclization reaction. A heterogeneous catalytic approach for the synthesis of 2-methylbenzimidazole involves the reaction of 2-nitroaniline (B44862) and ethanol (B145695) over a Magnesium-modified Copper-Palladium/γ-Alumina catalyst. This process, which proceeds with high yield, demonstrates a cyclization reaction that forms the benzimidazole ring system. Additionally, Brønsted acid-catalyzed cyclization of 2-amino anilines with β-diketones provides an efficient, metal-free method for synthesizing 2-substituted benzimidazoles.

In the context of oxidation, the adsorption and reaction of 2-methylbenzimidazole on a partially oxidized copper surface have been studied. The study revealed that the dehydrogenation of the molecule, involving the cleavage of the N-H bond, is facilitated by copper adatoms and can lead to the reduction of copper oxide. This highlights the role of the benzimidazole moiety in redox processes, which is a fundamental aspect of many catalytic oxidation reactions.

Role in Epoxy-Carboxylic Acid Esterification

Benzimidazole and its derivatives have been identified as effective catalysts for the esterification reaction between epoxy resins and carboxylic acids. This catalytic activity is crucial in the curing of epoxy resins to form vinyl ester resins, which are valued for their excellent thermal and mechanical properties. The mechanism of this catalysis generally involves the formation of a complex between the carboxylic acid and the amine catalyst, which then reacts with the epoxy group. While direct studies on this compound in this specific application are not prevalent, the inherent properties of the benzimidazole ring suggest its potential to act as a catalyst in such systems. Imidazole compounds, in general, are used as curing agents and accelerators in the epoxy resin industry. The catalytic cycle often involves the regeneration of the imidazole catalyst, allowing it to participate in multiple reaction steps.

N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and the formation of stable bonds with metal centers. Benzimidazolium salts are common precursors for the generation of benzimidazole-based NHCs. These precursors can be readily converted into their corresponding metal-NHC complexes. For example, palladium-NHC complexes with the general formula [PdBr2(NHC)(pyridine)] have been synthesized from benzimidazolium salts and have shown to be effective catalysts in direct arylation reactions.

While the direct synthesis of an NHC from this compound is not explicitly detailed in the available literature, the benzimidazole core structure is a well-established platform for designing NHC precursors. The substituents on the benzimidazole ring can be tailored to fine-tune the electronic and steric properties of the resulting NHC ligand, thereby influencing the activity and selectivity of the metal catalyst. The synthesis of benzimidazole-based NHCs is a subject of ongoing research, with various methods being developed for their efficient preparation.

Material Science Endeavors

In the realm of material science, the focus on this compound and its derivatives has been significantly driven by their potential in the field of nonlinear optics. The delocalized π-electron system of the benzimidazole ring, coupled with the electronic influence of its substituents, makes these compounds promising candidates for NLO materials.

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are essential for a wide range of applications in modern technologies, including signal processing, optical switching, and telecommunications. Organic molecules with large delocalized π-systems are of particular interest for their NLO properties. Benzimidazole and its derivatives have been shown to exhibit significant NLO behavior.

A study on a series of N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles, which includes structures with a methyl carboxylate group, has provided valuable insights into their NLO characteristics. The NLO properties of these compounds were investigated using Density Functional Theory (DFT) calculations. The study reported the linear polarizability (⟨α⟩) and the first hyperpolarizability (β), which are key parameters for evaluating the NLO response of a molecule. The results indicated that the substitution pattern on the benzimidazole core significantly influences the NLO properties.

Below is a table summarizing the calculated NLO properties for a series of related benzimidazole derivatives, demonstrating the impact of different substituents on the dipole moment and linear polarizability.

| Compound | Dipole Moment (D) | Linear Polarizability (⟨α⟩) x 10-23 esu (CAMB3LYP) | Linear Polarizability (⟨α⟩) x 10-23 esu (M06) |

| 2a | 4.15 | 168 | 3.220 |

| 2b | 7.49 | 4.198 | 4.331 |

| 2c | 6.24 | 4.614 | 4.760 |

| 2d | 2.33 | 4.142 | 4.287 |

| 2e | 3.04 | 4.866 | 5.379 |

| Data sourced from a study on N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles. |

The interest in the NLO response of organic compounds like benzimidazole derivatives is rapidly growing due to their synthetic accessibility and the potential for tuning their properties through structural modifications. Computational methods such as DFT are proving to be powerful tools for predicting and understanding the NLO behavior of these materials, guiding the design of new compounds with enhanced NLO properties.

Potential in Photonic Device Development

The benzimidazole scaffold, a core component of this compound, is a well-established building block for materials used in organic light-emitting diodes (OLEDs). While direct studies on this compound for photonic applications are not extensively documented, the known properties of related benzimidazole derivatives provide strong indications of its potential.

Benzimidazole derivatives are recognized for their excellent photoluminescence and electrochemical properties, which are crucial for the development of efficient OLEDs. They can function as electron transport materials, hole transport materials, or as hosts for phosphorescent emitters. For instance, certain imidazole derivatives have been synthesized and investigated as fluorescent emitters in OLEDs, demonstrating deep-blue emissions with high quantum efficiencies. The introduction of different substituents onto the benzimidazole ring allows for the fine-tuning of the material's electronic and optical properties.

The presence of the methyl and methyl carboxylate groups in this compound can influence its solubility, film-forming capabilities, and electronic characteristics, potentially making it a suitable candidate for use in the emissive or charge-transport layers of OLEDs. Further research into the synthesis of coordination complexes with metals like zinc(II) could also unlock novel luminescent properties, as has been observed with other benzimidazole-based ligands.

Role in Crystal Engineering